N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide

Description

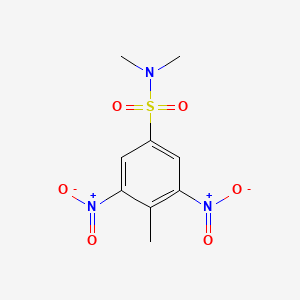

N,N,4-Trimethyl-3,5-dinitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two nitro groups at the 3,5-positions, a sulfonamide group at the 1-position, and three methyl groups (N,N-dimethyl and 4-methyl). This structure imparts unique physicochemical properties, including moderate lipophilicity due to the methyl substituents and electron-withdrawing effects from the nitro groups.

Properties

IUPAC Name |

N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O6S/c1-6-8(11(13)14)4-7(5-9(6)12(15)16)19(17,18)10(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAJJURTSAUERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide typically involves the nitration of N,N,4-trimethylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated equipment to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Reduction: The major product of the reduction of this compound is N,N,4-trimethyl-3,5-diaminobenzenesulfonamide.

Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield N,N,4-trimethyl-3,5-diaminobenzenesulfonamide derivatives.

Scientific Research Applications

Agricultural Applications

TMDNBSA has been studied for its potential as a nitrification inhibitor in agricultural practices. Nitrification inhibitors are crucial in reducing nitrous oxide (N2O) emissions from agricultural soils, which contribute significantly to greenhouse gas emissions. By inhibiting the nitrification process, TMDNBSA can help maintain nitrogen in its ammonium form, thereby enhancing nitrogen use efficiency in crops.

Case Study: Nitrification Inhibition

A study demonstrated that TMDNBSA significantly reduced N2O emissions when applied to soil under controlled conditions. The research indicated that the compound effectively shifts the nitrogen cycle dynamics by suppressing the conversion of ammonium to nitrate, thus mitigating N2O production during fertilization events .

Pharmaceutical Applications

In the pharmaceutical sector, TMDNBSA has been investigated for its potential as an antimicrobial agent. The sulfonamide group in TMDNBSA is known for its antibacterial properties, making it a candidate for developing new antimicrobial drugs.

Research Findings: Antimicrobial Activity

A series of laboratory tests have shown that TMDNBSA exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism involves inhibiting bacterial folic acid synthesis, similar to other sulfonamide antibiotics. This property positions TMDNBSA as a promising lead compound for further drug development .

Material Science Applications

TMDNBSA's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Polymer Development

Research indicates that incorporating TMDNBSA into polymer formulations can improve thermal stability and mechanical strength. The dinitrobenzene moiety contributes to the rigidity of the polymer matrix while maintaining flexibility due to the sulfonamide group .

Table 1: Comparison of Properties of TMDNBSA-Modified Polymers

| Property | Unmodified Polymer | TMDNBSA-Modified Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Flexibility | High | Moderate |

Environmental Applications

The environmental impact of TMDNBSA has also been a focus of research, particularly regarding its degradation products and their effects on ecosystems.

Degradation Studies

Studies have shown that TMDNBSA can be effectively degraded by specific microbial strains in soil environments. Understanding the degradation pathways is essential for assessing the environmental safety of using this compound in agricultural practices .

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Oryzalin (4-Dipropylamino-3,5-Dinitrobenzenesulfonamide)

- Structure: Features a dipropylamino group instead of N,N,4-trimethyl substituents.

- Properties: The dipropylamino group enhances solubility in nonpolar environments, improving soil mobility for herbicidal action. Crystallographic studies reveal dihedral angles (26.15° and 54.80°) between nitro groups and the benzene ring, influencing molecular packing and stability .

- Applications: Marketed as a pre-emergent herbicide, highlighting the role of alkylamino substituents in agrochemical design.

4-(N,N-Dimethylamino)-3,5-Dinitro-N-(4-Nitrophenyl)benzenesulfonamide (S2)

- Structure : Contains a 4-nitrophenyl group attached to the sulfonamide nitrogen.

- Synthesis: Prepared via reaction of 4-(N,N-dimethylamino)-3,5-dinitrobenzenesulfonyl chloride with 4-nitroaniline in DMF .

4-Chloro-3,5-Dinitrobenzenesulfonamide

- Structure : Substituted with a chlorine atom at the 4-position.

- Reactivity : The chlorine acts as a leaving group, enabling nucleophilic displacement reactions (e.g., with methanethiol anion) to form tris(methylthio) derivatives .

- Contrast : The methyl groups in N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide reduce electrophilicity, making it less reactive in substitution reactions.

Physicochemical Properties

Thermal Stability

- 4-Dipropylamino-N,N-dimethyl-3,5-dinitrobenzenesulfonamide (CAS 19044-94-1): Exhibits a fusion enthalpy of 140.0 ± 3.7 kJ/mol, indicative of moderate thermal stability .

- N,N,4-Trimethyl Analog: While direct data are unavailable, the presence of methyl groups likely increases melting point and stability compared to bulkier alkylamino derivatives.

Spectroscopic Features

- IR/NMR Trends : Analogous compounds (e.g., S2) show characteristic IR peaks for N-H (3320 cm⁻¹), C=O (1665 cm⁻¹), and aromatic C-H (694 cm⁻¹). $^1$H NMR signals for methyl groups appear near δ 2.34 ppm, while nitro groups deshield adjacent protons .

Pharmacological Potential

- Dihydropyridine Sulfonamides: Compounds like 4-(4-dimethylaminophenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o) demonstrate the role of sulfonamides in drug design, particularly in calcium channel modulation .

Biological Activity

N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dinitro-substituted benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which is a common mechanism for many sulfonamides .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's effectiveness against pathogens makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on several cancer cell lines. For instance, in vitro studies revealed that derivatives of dinitrobenzenesulfonamides exhibited notable inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that this compound had an IC50 value of 8.84 μM against Leishmania species, highlighting its potential as an antileishmanial agent .

- Another investigation reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

-

Cytotoxicity in Cancer Models :

- In a comparative analysis of various sulfonamide derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines while exhibiting lower toxicity towards normal cells .

- The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways in cancer cells.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.